N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro group, and three methoxy groups attached to a benzamide structure. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction conditions often include the use of C1-C3 alkanols as solvents and the presence of an acid acceptor to facilitate the reaction. The product is then purified by crystallization from a non-polar solvent or by conducting the reaction in a mixture of polar and non-polar solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as filtration and recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include the use of specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: The compound is studied for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-(3-Amino-4-chlorophenyl)benzamide: This compound lacks the methoxy groups present in this compound, which may affect its chemical reactivity and biological activity.
N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide: This compound has only one methoxy group, which may result in different chemical and biological properties compared to this compound.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives: These compounds have a different core structure but share the presence of a chlorophenyl group, which may result in some similarities in their chemical and biological properties.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-11(17)12(18)8-10/h4-8H,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHYABUOBRPWLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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